

Spectroscopic Profile of 4-Ethoxysalicylaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethoxy-2-hydroxybenzaldehyde**

Cat. No.: **B112624**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Ethoxysalicylaldehyde (also known as **4-ethoxy-2-hydroxybenzaldehyde**), a valuable building block in organic synthesis. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Chemical Structure and Properties

- IUPAC Name: **4-Ethoxy-2-hydroxybenzaldehyde**
- Synonyms: 4-Ethoxysalicylaldehyde
- CAS Number: 43057-77-8[1]
- Molecular Formula: C₉H₁₀O₃[1]
- Molecular Weight: 166.17 g/mol [1]

Structure:

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 4-Ethoxysalicylaldehyde based on typical values for similarly substituted aromatic aldehydes.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Table 1: Predicted ¹H NMR Data for 4-Ethoxysalicylaldehyde

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11.0	s	1H	-OH (phenolic)
~9.7	s	1H	-CHO (aldehyde)
~7.4	d	1H	Ar-H (H6)
~6.5	dd	1H	Ar-H (H5)
~6.4	d	1H	Ar-H (H3)
~4.1	q	2H	-OCH ₂ CH ₃
~1.4	t	3H	-OCH ₂ CH ₃

Disclaimer: These are predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Table 2: Predicted ¹³C NMR Data for 4-Ethoxysalicylaldehyde

Chemical Shift (δ) ppm	Assignment
~190	-CHO (aldehyde)
~165	C4 (C-OEt)
~162	C2 (C-OH)
~133	C6
~115	C1
~108	C5
~102	C3
~64	-OCH ₂ CH ₃
~14	-OCH ₂ CH ₃

Disclaimer: These are predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

IR (Infrared) Spectroscopy

Table 3: Expected IR Absorption Bands for 4-Ethoxysalicylaldehyde

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Broad	O-H stretch (phenolic)
2980 - 2850	Medium	C-H stretch (aliphatic)
2850 - 2750	Medium	C-H stretch (aldehyde)
1680 - 1650	Strong	C=O stretch (aldehyde)
1600 - 1450	Medium	C=C stretch (aromatic)
1280 - 1200	Strong	C-O stretch (aryl ether)

Note: The exact positions of the peaks can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

MS (Mass Spectrometry)

Table 4: Predicted Mass Spectrometry Fragmentation for 4-Ethoxysalicylaldehyde

m/z	Possible Fragment Ion
166	[M] ⁺ (Molecular ion)
138	[M - CO] ⁺
137	[M - CHO] ⁺
123	[M - C ₂ H ₅ O] ⁺
110	[M - C ₂ H ₄ - CO] ⁺
95	[M - C ₂ H ₅ O - CO] ⁺

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

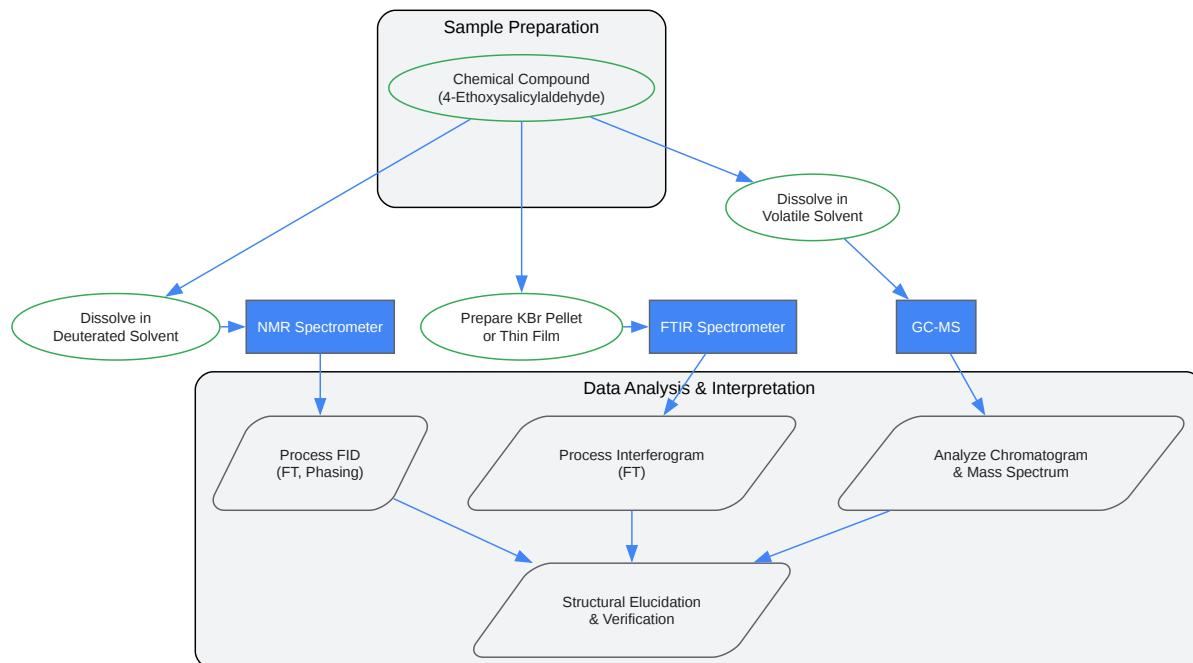
NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of 4-Ethoxysalicylaldehyde in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically acquired.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy (KBr Pellet Method)

- Sample Preparation: Grind 1-2 mg of 4-Ethoxysalicylaldehyde with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle

until a fine, homogeneous powder is obtained.


- Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of 4-Ethoxysalicylaldehyde in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- GC Conditions: Use a suitable capillary column (e.g., HP-5MS). Set an appropriate temperature program for the oven, starting at a lower temperature and ramping up to a higher temperature to ensure good separation.
- MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Set the mass range to scan over a suitable range (e.g., m/z 40-400).
- Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound and the mass spectrum of the corresponding peak.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 4-Ethoxysalicylaldehyde.

[Click to download full resolution via product page](#)

Workflow for Spectroscopic Analysis of 4-Ethoxysalicylaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-ethoxy-2-hydroxy-benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Ethoxysalicylaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112624#spectroscopic-data-of-4-ethoxysalicylaldehyde-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com